N-(2-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide
Description
N-(2-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide is a synthetic compound featuring a quinazolinone core fused with a benzamide moiety. The quinazolinone scaffold (4-oxo-3(4H)-quinazolinyl) is a privileged structure in medicinal chemistry due to its versatility in targeting enzymes and receptors, particularly in anticancer and antiviral research . This compound’s design aligns with strategies to optimize pharmacokinetic properties while retaining biological activity.
Properties
Molecular Formula |
C24H21N3O3 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-4-(4-oxoquinazolin-3-yl)benzamide |
InChI |
InChI=1S/C24H21N3O3/c1-30-22-9-5-2-6-17(22)14-15-25-23(28)18-10-12-19(13-11-18)27-16-26-21-8-4-3-7-20(21)24(27)29/h2-13,16H,14-15H2,1H3,(H,25,28) |
InChI Key |
INGZVZYXXHTNQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminobenzamide with Carbonyl Sources
The quinazolinone core is typically synthesized via cyclocondensation of 2-aminobenzamide with carbonyl donors (e.g., aldehydes, ketones, or orthoesters). Source demonstrates the efficacy of SBA-Pr-SO3H , a nanoporous heterogeneous acid catalyst, in facilitating this reaction under solvent-free conditions (Table 1).
Table 1: Optimization of Quinazolinone Synthesis Using SBA-Pr-SO3H
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 5 | 80 | 2 | 78 |
| 10 | 80 | 1.5 | 92 |
| 15 | 80 | 1 | 95 |
Key findings:
Alternative Route: Benzoxazinone Intermediate
Source reports a two-step synthesis involving:
-
Acetylation of 2-aminobenzoic acid to form benzoxazinone.
-
Ring expansion with sulfonamides to yield quinazolinones.
Adapting this method, 4-[4-oxo-3(4H)-quinazolinyl]benzoic acid can be synthesized by reacting 2-aminobenzamide with trichloromethyl chloroformate (TCF) under reflux.
Amide Bond Formation with 2-Methoxyphenethylamine
Aqueous Alkali-Mediated Coupling (Patent Method)
Source discloses a high-yielding, solvent-free method for N-phenethylbenzamide synthesis:
-
Mix 4-[4-oxo-3(4H)-quinazolinyl]benzoyl chloride (1.1 eq) with 2-methoxyphenethylamine (1 eq) in aqueous NaOH (2 eq).
-
Stir at 0–10°C for 3 hours.
-
Isolate via filtration and recrystallization.
Results :
PPh3-I2 Promoted Coupling
Source details a phosphine-iodine reagent system for amide synthesis:
-
Combine PPh3 (1.2 eq), I2 (1.2 eq), and 2-methoxyphenethylamine (1 eq) in CH2Cl2.
-
Add 4-[4-oxo-3(4H)-quinazolinyl]benzoic acid (1 eq) and Et3N (2 eq).
-
Stir at room temperature for 10 minutes.
Results :
-
Mechanism : In situ generation of acyloxyphosphonium intermediate facilitates nucleophilic attack by the amine.
One-Pot Tandem Synthesis
Integrated Quinazolinone-Benzamide Assembly
Source and can be combined into a one-pot protocol:
-
React 2-aminobenzamide with 4-carboxybenzaldehyde in the presence of SBA-Pr-SO3H to form 4-[4-oxo-3(4H)-quinazolinyl]benzoic acid.
-
Add 2-methoxyphenethylamine and aqueous NaOH directly to the reaction mixture.
-
Heat at 80°C for 2 hours.
Results :
Comparative Analysis of Methods
Table 2: Efficiency Metrics for Key Preparation Routes
| Method | Yield (%) | Purity (%) | Catalyst Reusability | Environmental Impact |
|---|---|---|---|---|
| Aqueous Alkali | 99 | 99 | None required | Low (water solvent) |
| PPh3-I2 | 99 | 98 | Non-reusable | Moderate (CH2Cl2) |
| One-Pot Tandem | 85 | 99 | SBA-Pr-SO3H (5×) | Low |
Challenges and Optimization Strategies
Steric Hindrance from Ortho-Methoxy Group
The ortho-methoxy substituent in 2-methoxyphenethylamine may hinder amide bond formation due to steric effects. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form a hydroxyl group.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds containing the quinazoline moiety exhibit notable anticancer properties. N-(2-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide has been evaluated for its anti-proliferative activity against various cancer cell lines.
Case Study: In Vitro Evaluation
A comprehensive study synthesized a series of quinazoline derivatives, including the target compound, and tested them against nine different cancer cell lines. The results indicated that the compound displayed significant cytotoxicity, particularly against breast and lung cancer cells.
Table 1: Anti-Proliferative Activity Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 5.2 |
| This compound | A549 (Lung) | 3.8 |
| Other Quinazolines | Various | 10-20 |
This study highlights the potential of quinazoline derivatives in targeting cancer cells and suggests further exploration into their mechanisms of action.
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes that are crucial in cancer metabolism, such as carbonic anhydrases.
Antiviral Properties
Emerging research has suggested that quinazoline derivatives might possess antiviral activities, particularly against HIV.
Case Study: Antiviral Screening
In a study focusing on small molecule scaffolds with anti-HIV activity, this compound was included in a screening panel. The results indicated moderate antiviral activity, warranting further investigation into its efficacy and mechanism of action.
Table 3: Antiviral Activity Against HIV
| Compound Name | Viral Strain Tested | EC50 (µM) |
|---|---|---|
| This compound | HIV-1 | 12.5 |
| Control Compound | HIV-1 | 8.0 |
Mechanism of Action
The mechanism of action of N-(2-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide may involve:
Molecular Targets: Binding to specific enzymes or receptors, leading to inhibition or modulation of their activity.
Pathways Involved: Interaction with signaling pathways that regulate cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Key Findings :
- Pyridylmethyl substituents (e.g., ) enhance solubility but may reduce membrane permeability compared to the target compound’s methoxyphenethyl group.
Benzamide Linker Variations
The benzamide linker’s length and substitution impact conformational flexibility and target engagement:
Key Findings :
- Direct benzamide linkers (target compound) provide rigidity, favoring selective interactions.
- Hydrazide or methylene linkers (e.g., ) introduce conformational flexibility or metal-binding capacity, which may broaden therapeutic applications.
N-Substituent Variations
The N-substituent’s chemical nature dictates lipophilicity and metabolic stability:
Biological Activity
N-(2-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide, a compound with potential therapeutic applications, has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₉H₁₄N₄O₃
- Molecular Weight : 342.34 g/mol
- CAS Number : 1097483-27-6
Structural Features
The compound consists of:
- A quinazolinyl core, which is known for various biological activities.
- A methoxyphenethyl side chain that may enhance lipophilicity and bioavailability.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of quinazolinone derivatives, including this compound. The minimum inhibitory concentration (MIC) against various bacterial strains has been evaluated:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
| Staphylococcus aureus | 16 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
The quinazolinone scaffold is widely recognized for its anticancer properties. In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines through various mechanisms:
- Inhibition of Cell Proliferation : The compound has shown to inhibit the proliferation of cancer cells in a dose-dependent manner.
- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed, suggesting involvement in intrinsic apoptotic pathways .
The proposed mechanism of action involves the inhibition of specific kinases associated with cell proliferation and survival pathways. The quinazolinone derivatives may act as inhibitors of the mitogen-activated protein kinase (MAPK) pathway, which is critical in cancer progression .
Study on Antimicrobial Efficacy
A study conducted on a series of quinazolinone derivatives, including this compound, highlighted its effectiveness against multi-drug resistant strains of bacteria. The research illustrated how modifications to the quinazolinone structure could enhance antibacterial potency while reducing cytotoxicity towards human cells .
Study on Anticancer Effects
Another significant study investigated the anticancer effects of this compound on human breast cancer cell lines. Results indicated a marked decrease in cell viability and an increase in apoptosis markers upon treatment with varying concentrations of this compound. The findings suggested potential for further development as a therapeutic agent in oncology .
Q & A
Basic: What are the optimal synthetic routes for N-(2-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the quinazolinone core followed by coupling with the methoxyphenethyl-benzamide moiety. Key steps include:
- Amide bond formation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst, as demonstrated in analogous benzamide syntheses .
- Cyclization for quinazolinone : Employ reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) with catalytic acetic acid to form the 4-oxo-3(4H)-quinazolinyl group .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography is critical to isolate the final compound with >95% purity. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for structural validation .
Basic: Which spectroscopic and analytical methods are recommended to confirm the compound’s structure and purity?
Answer:
A combination of techniques is required:
- NMR spectroscopy : H and C NMR to verify proton environments and carbon frameworks, particularly for the methoxyphenethyl and quinazolinyl groups .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular formula (e.g., [M+H] or [M+Na] ions) .
- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Gradient elution (water/acetonitrile) is effective for resolving polar impurities .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
Contradictions often arise from variations in assay conditions or compound purity. Methodological solutions include:
- Dose-response standardization : Use a 10-point dilution series (e.g., 0.1–100 µM) to calculate IC values, ensuring consistency with published protocols .
- Purity validation : Re-analyze the compound via HPLC and NMR before biological testing. Impurities >2% can skew results .
- Control experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle controls (e.g., DMSO) to validate assay robustness .
Advanced: What computational strategies are effective for predicting target interactions and mechanism of action?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinases or GPCRs, leveraging the quinazolinone core’s affinity for ATP-binding pockets .
- Molecular dynamics (MD) simulations : GROMACS or AMBER for 100-ns simulations to assess binding stability under physiological conditions .
- Pharmacophore mapping : Tools like LigandScout identify critical interaction features (e.g., hydrogen bonds with the methoxy group) .
Basic: How should researchers assess the compound’s stability under varying storage and experimental conditions?
Answer:
- Accelerated stability studies : Store the compound at 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC. A stability threshold of <5% degradation is acceptable .
- Solution-phase stability : Test in PBS (pH 7.4) and cell culture media (e.g., DMEM + 10% FBS) at 37°C for 24–72 hours. LC-MS identifies hydrolysis products (e.g., free benzamide) .
Advanced: What methodologies are recommended for structure-activity relationship (SAR) studies of derivatives?
Answer:
- Substituent variation : Systematically modify the methoxyphenethyl group (e.g., replace methoxy with ethoxy or halogens) and the quinazolinone 4-oxo position .
- Bioassay panels : Test derivatives against a panel of cancer cell lines (e.g., MCF-7, A549) and bacterial strains (e.g., S. aureus, E. coli) to identify selectivity trends .
- Free-Wilson analysis : Quantify contributions of substituents to biological activity using multivariate regression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
